molecular formula C12H18O3 B14405973 1-(4-Methoxyphenoxy)pentan-2-ol CAS No. 87034-20-6

1-(4-Methoxyphenoxy)pentan-2-ol

Katalognummer: B14405973
CAS-Nummer: 87034-20-6
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: NNJZPUAKZPVSCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxyphenoxy)pentan-2-ol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a methoxyphenoxy group attached to a pentanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenoxy)pentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with 1-bromo-2-pentanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenoxy)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenoxy)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenoxy)pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the methoxyphenoxy group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Hydroxyphenoxy)pentan-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(4-Methylphenoxy)pentan-2-ol: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Ethoxyphenoxy)pentan-2-ol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(4-Methoxyphenoxy)pentan-2-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and affect its interaction with biological targets.

Eigenschaften

CAS-Nummer

87034-20-6

Molekularformel

C12H18O3

Molekulargewicht

210.27 g/mol

IUPAC-Name

1-(4-methoxyphenoxy)pentan-2-ol

InChI

InChI=1S/C12H18O3/c1-3-4-10(13)9-15-12-7-5-11(14-2)6-8-12/h5-8,10,13H,3-4,9H2,1-2H3

InChI-Schlüssel

NNJZPUAKZPVSCQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(COC1=CC=C(C=C1)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.